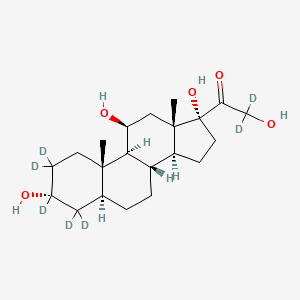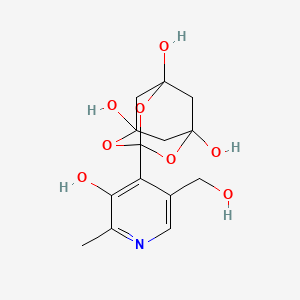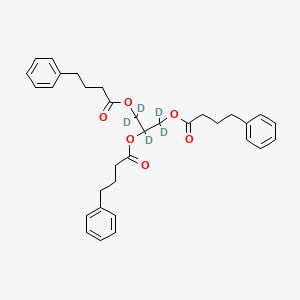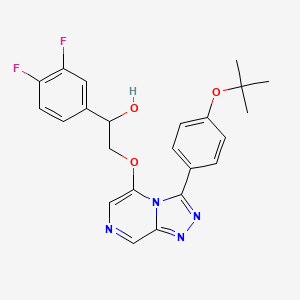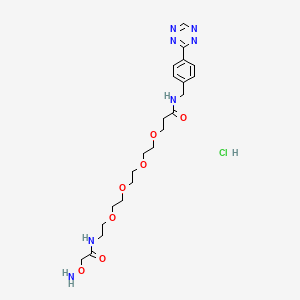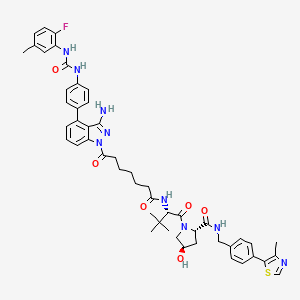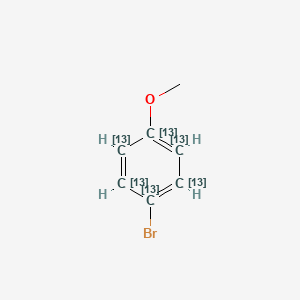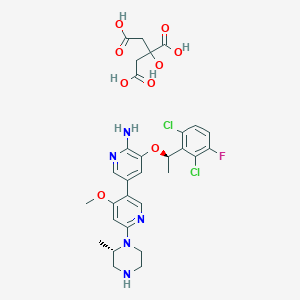![molecular formula C24H39NaO7S B12415606 sodium;[(3R,5R,7S,10S,13R,17R)-17-[(2R)-4-carboxybutan-2-yl]-2,2,4,4-tetradeuterio-7-hydroxy-10,13-dimethyl-3,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] sulfate](/img/structure/B12415606.png)
sodium;[(3R,5R,7S,10S,13R,17R)-17-[(2R)-4-carboxybutan-2-yl]-2,2,4,4-tetradeuterio-7-hydroxy-10,13-dimethyl-3,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] sulfate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound sodium;[(3R,5R,7S,10S,13R,17R)-17-[(2R)-4-carboxybutan-2-yl]-2,2,4,4-tetradeuterio-7-hydroxy-10,13-dimethyl-3,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] sulfate is a complex organic molecule It features a cyclopenta[a]phenanthrene core, which is a common structural motif in many biologically active compounds
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, starting from simpler organic molecules. The key steps include:
Formation of the cyclopenta[a]phenanthrene core: This can be achieved through a series of cyclization reactions.
Introduction of deuterium atoms: Deuterium can be incorporated using deuterated reagents or solvents during the synthesis.
Functionalization with sulfate groups: This typically involves the reaction of hydroxyl groups with sulfur trioxide or chlorosulfonic acid in the presence of a base.
Industrial Production Methods
Industrial production of such complex molecules often involves optimization of the synthetic route to maximize yield and minimize cost. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone or aldehyde.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The sulfate group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN₃) or potassium cyanide (KCN).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while reduction of the carboxylic acid group would yield an alcohol.
Applications De Recherche Scientifique
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The deuterium atoms can be used in metabolic studies to trace the compound’s pathway in biological systems.
Medicine: The compound’s structural similarity to biologically active molecules suggests potential therapeutic applications.
Industry: It can be used in the development of new materials with unique properties.
Mécanisme D'action
The compound exerts its effects through interactions with specific molecular targets. The cyclopenta[a]phenanthrene core can interact with various enzymes and receptors, modulating their activity. The deuterium atoms can influence the compound’s metabolic stability and pharmacokinetics, while the sulfate groups can enhance its solubility and bioavailability.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cholesterol sulfate: Similar in structure but lacks deuterium atoms.
Estrone sulfate: Another sulfate ester with a similar core structure.
Testosterone sulfate: A sulfate ester of a steroid hormone.
Uniqueness
The presence of deuterium atoms in the compound makes it unique compared to other similar compounds. Deuterium can enhance the compound’s stability and alter its metabolic pathway, potentially leading to improved therapeutic properties.
sodium;[(3R,5R,7S,10S,13R,17R)-17-[(2R)-4-carboxybutan-2-yl]-2,2,4,4-tetradeuterio-7-hydroxy-10,13-dimethyl-3,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] sulfate
Propriétés
Formule moléculaire |
C24H39NaO7S |
|---|---|
Poids moléculaire |
498.6 g/mol |
Nom IUPAC |
sodium;[(3R,5R,7S,10S,13R,17R)-17-[(2R)-4-carboxybutan-2-yl]-2,2,4,4-tetradeuterio-7-hydroxy-10,13-dimethyl-3,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] sulfate |
InChI |
InChI=1S/C24H40O7S.Na/c1-14(4-7-21(26)27)17-5-6-18-22-19(9-11-24(17,18)3)23(2)10-8-16(31-32(28,29)30)12-15(23)13-20(22)25;/h14-20,22,25H,4-13H2,1-3H3,(H,26,27)(H,28,29,30);/q;+1/p-1/t14-,15+,16-,17-,18?,19?,20+,22?,23+,24-;/m1./s1/i8D2,12D2; |
Clé InChI |
VVLNGXCRDZVWSI-GSQQPDKPSA-M |
SMILES isomérique |
[2H]C1(C[C@]2([C@H](C[C@@H](C3C2CC[C@]4(C3CC[C@@H]4[C@H](C)CCC(=O)O)C)O)C([C@@H]1OS(=O)(=O)[O-])([2H])[2H])C)[2H].[Na+] |
SMILES canonique |
CC(CCC(=O)O)C1CCC2C1(CCC3C2C(CC4C3(CCC(C4)OS(=O)(=O)[O-])C)O)C.[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(4-chlorophenyl)-4-[(4-chlorophenyl)carbamoyl-(2-morpholin-4-ylethyl)amino]-3-methylbenzamide](/img/structure/B12415545.png)
